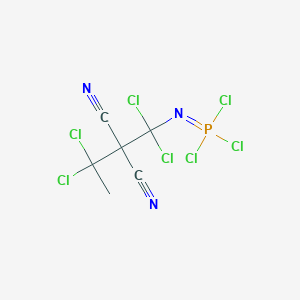
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride is a chemical compound with the molecular formula C6H5Cl5N3P It is known for its unique structure, which includes multiple chlorine atoms and cyano groups attached to a butyl backbone, along with a phosphorimidic trichloride group
Preparation Methods
The synthesis of N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination of a suitable butyl compound followed by the introduction of cyano groups and the phosphorimidic trichloride moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.
Chemical Reactions Analysis
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and cyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The phosphorimidic trichloride group plays a crucial role in these interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic trichloride can be compared with other similar compounds, such as:
N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride:
N-(1,1,3,3-Tetrachloro-2,2-dicyanobutyl)phosphorimidic dichloride: The difference in the number of chlorine atoms in the phosphorimidic group can lead to variations in chemical behavior and uses
Properties
CAS No. |
62679-50-9 |
|---|---|
Molecular Formula |
C6H3Cl7N3P |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-(1,1-dichloroethyl)-2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]propanedinitrile |
InChI |
InChI=1S/C6H3Cl7N3P/c1-4(7,8)5(2-14,3-15)6(9,10)16-17(11,12)13/h1H3 |
InChI Key |
UOPOAVMTUDJSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















